Astrofloxacina

Descripción general

Descripción

Astrophloxine is a fluorescent dye known for its ability to act as a positively charged probe. It is primarily used to resolve cholesterol in solution on cell membranes and is beneficial in identifying changes in the microenvironment surrounding the cell membrane . Astrophloxine is also utilized in detecting aggregated amyloid-beta in brain tissue and cerebrospinal fluid samples from Alzheimer’s disease mice .

Aplicaciones Científicas De Investigación

Astrophloxine has a wide range of scientific research applications, including:

Mecanismo De Acción

Target of Action

Astrophloxine’s primary targets are antiparallel dimers . These are specific arrangements of molecules where two identical molecules are paired such that their structures are parallel but oriented in opposite directions. In the context of Astrophloxine, it has been found to target antiparallel dimers of aggregated Aβ in brain tissue and cerebrospinal fluid samples of Alzheimer’s disease (AD) mice .

Mode of Action

Astrophloxine interacts with its targets, the antiparallel dimers, by binding to them . This binding is stronger with Aβ dimers than with Aβ monomers

Biochemical Pathways

Given its ability to bind to aggregated aβ, it is likely involved in the biochemical pathways related toamyloidogenesis , which is the production and deposition of insoluble proteins .

Result of Action

The binding of Astrophloxine to antiparallel dimers allows it to be used as a fluorescent imaging probe . It can detect aggregated Aβ in brain tissue and cerebrospinal fluid samples of Alzheimer’s disease (AD) mice . This suggests that Astrophloxine could potentially be used in the diagnosis or study of AD.

Análisis Bioquímico

Biochemical Properties

Astrophloxine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, it has been found to target antiparallel dimers

Cellular Effects

Astrophloxine has been observed to have effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been suggested that Astrophloxine may be beneficial in identifying changes in the microenvironment surrounding the cell membrane .

Molecular Mechanism

Astrophloxine exerts its effects at the molecular level through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Métodos De Preparación

Synthetic Routes and Reaction Conditions

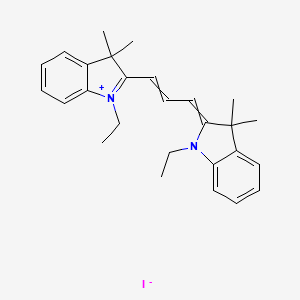

Astrophloxine can be synthesized through the reaction of 1,1’-diethyl-3,3,3’,3’-tetramethylindocarbocyanine iodide . The preparation involves dissolving 2 milligrams of the compound in 50 microliters of dimethyl sulfoxide to create a mother liquor with a concentration of 40 milligrams per milliliter .

Industrial Production Methods

Industrial production methods for Astrophloxine are not extensively documented. the compound is available commercially from various suppliers, indicating that it is produced on a scale sufficient to meet research demands .

Análisis De Reacciones Químicas

Types of Reactions

Astrophloxine undergoes several types of chemical reactions, including:

Oxidation: The compound can participate in oxidation reactions, although specific details are limited.

Substitution: Astrophloxine can form radical anion salts with fullerenes through substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with Astrophloxine include cesium salts of fullerenes (Cs·C60 and Cs·C70) and cationic dyes . The reactions typically occur under conditions that promote the formation of crystalline salts.

Major Products Formed

The major products formed from reactions involving Astrophloxine include crystalline salts such as (astrophloxine+)2(C60˙−)2 and (astrophloxine+)2(C70−)2 .

Comparación Con Compuestos Similares

Similar Compounds

Indocarbocyanine: Another fluorescent dye with similar properties to Astrophloxine.

Cy3: A commonly used fluorescent dye in biological research.

Uniqueness

Astrophloxine is unique in its ability to act as a positively charged probe and its specific applications in detecting aggregated amyloid-beta and resolving cholesterol in cell membranes . Its versatility in various scientific research fields, including chemistry, biology, and medicine, sets it apart from other similar compounds.

Actividad Biológica

Astrophloxine, also known as 1,1'-diethyl-3,3,3',3'-tetramethylindocarbocyanine iodide, is a fluorescent imaging probe with significant applications in biomedical research, particularly in the study of neurodegenerative diseases such as Alzheimer’s disease (AD). This article delves into the biological activity of Astrophloxine, highlighting its mechanisms, applications, and relevant case studies.

| Property | Value |

|---|---|

| CAS Number | 14696-39-0 |

| Molecular Formula | C27H33IN2 |

| Molecular Weight | 512.469 g/mol |

| Fluorescence | Stronger with Aβ dimers |

Astrophloxine is characterized by its ability to selectively bind to aggregated forms of amyloid-beta (Aβ), which are crucial in the pathology of Alzheimer’s disease. The compound exhibits enhanced fluorescence when bound to Aβ dimers compared to monomers, making it a valuable tool for detecting these aggregates in biological samples.

Astrophloxine functions primarily as a fluorescent imaging agent that targets antiparallel dimers of Aβ. The binding affinity and specificity for these aggregates enable researchers to visualize and quantify Aβ accumulation in brain tissues and cerebrospinal fluid (CSF) from animal models of AD.

In Vitro Studies

In vitro experiments have demonstrated that Astrophloxine binds Aβ dimers with significantly higher fluorescence intensity than Aβ monomers. For instance, a typical protocol involves preparing CSF samples with protease inhibitors and diluting Astrophloxine to a concentration of 0.5 μM in a binding buffer. The fluorescence is then measured using specific excitation and emission wavelengths (λex=540 nm/λem=570 nm) .

In Vivo Studies

In vivo studies using APP/PS1 transgenic mice (a model for AD) have shown that Astrophloxine produces stronger fluorescence signals in the CSF compared to wild-type mice. This indicates its potential utility in identifying soluble Aβ oligomers and insoluble plaques within brain tissue .

Case Studies

Several case studies illustrate the practical applications of Astrophloxine in research:

- Detection of Aβ Aggregates : A study aimed at evaluating the efficacy of Astrophloxine for detecting Aβ aggregates reported successful identification of both soluble oligomers and insoluble plaques in mouse models. The results indicated that Astrophloxine could serve as an effective diagnostic tool for early-stage AD detection .

- Fluorescent Imaging in Alzheimer’s Research : Another investigation utilized Astrophloxine to visualize amyloid plaque deposition in live animal models. The findings confirmed that the compound could effectively differentiate between healthy and diseased tissue based on fluorescence intensity .

Research Findings

The following table summarizes key findings from various studies involving Astrophloxine:

Propiedades

IUPAC Name |

1-ethyl-2-[3-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindole;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N2.HI/c1-7-28-22-16-11-9-14-20(22)26(3,4)24(28)18-13-19-25-27(5,6)21-15-10-12-17-23(21)29(25)8-2;/h9-19H,7-8H2,1-6H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGRNGKUSEZTBMB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(C1=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CC)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14696-39-0 | |

| Record name | 1,1'-Diethyl-3,3,3',3'-tetramethylindocarbocyanine Iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does Astrophloxine interact with amyloid-beta (Aβ) aggregates? What are the downstream effects of this interaction?

A1: Astrophloxine exhibits a high binding affinity for aggregated Aβ, enabling its use as a fluorescent probe for detecting these aggregates in biological samples. [] While the exact binding mechanism isn't fully detailed in the provided research, it suggests that Astrophloxine doesn't disrupt pre-existing Aβ plaques. Instead, its binding allows for visualization and detection of these aggregates, potentially aiding in the diagnosis and study of Alzheimer's disease. []

Q2: Can you describe the self-assembly properties of Astrophloxine and how they are influenced by temperature?

A2: Astrophloxine molecules can self-assemble into hydrogel fibers through π-π interactions. [] This process is temperature-dependent, with the hydrogel structure forming below a melting temperature of 44°C. Above this temperature, the structure destabilizes, leading to a loss of fluorescence and hydrogel properties. Interestingly, this process is reversible; upon cooling, the molecules reassemble, restoring both the structure and fluorescence. [] This thermoresponsive behavior highlights Astrophloxine's potential for applications requiring stimuli-responsive materials.

Q3: What is the significance of Astrophloxine's ability to form radical anion salts with fullerenes?

A3: Astrophloxine can form radical anion salts with fullerenes like C60 and C70. [] In these salts, Astrophloxine acts as a cation, while the fullerenes become negatively charged. The research highlights that π-stacking interactions between Astrophloxine and the fullerenes can influence the dimerization of C60 radical anions. [] This finding provides insights into controlling fullerene aggregation and opens up possibilities for developing novel materials with unique electronic and optical properties.

Q4: What analytical techniques are commonly employed to characterize Astrophloxine and its interactions?

A4: Several techniques are used to study Astrophloxine, including:

- UV-Vis Absorbance and Fluorescence Spectroscopy: These techniques are crucial for analyzing Astrophloxine's optical properties, including its ability to fluoresce upon binding to targets like Aβ aggregates. [, ]

- Calorimetric Profiles: These provide information about the thermal transitions and stability of Astrophloxine-based systems, such as its self-assembled hydrogel. []

- Rheology: This technique helps assess the flow and deformation properties of materials, providing insights into the viscoelastic behavior of Astrophloxine hydrogels. []

- Microscopy (SEM and TEM): Electron microscopy techniques are employed to visualize the morphology and size of Astrophloxine assemblies, such as the fibers formed through self-assembly or ionic interactions. []

- X-Ray Diffraction: This technique provides structural information about Astrophloxine in its different forms, helping researchers understand its arrangement at a molecular level. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.